7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-Phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a thienopyrimidine core with piperidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor under acidic or basic conditions.
Introduction of the Piperidine Groups: The piperidine moieties are introduced via nucleophilic substitution reactions, where piperidine is reacted with an appropriate electrophilic intermediate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or phenyl groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be studied for its interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal research, 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyl-2-[3-(morpholin-1-ylcarbonyl)morpholin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
- 7-Phenyl-2-[3-(azepan-1-ylcarbonyl)azepan-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one may offer unique properties such as enhanced binding affinity, improved stability, or specific biological activity. These differences make it a valuable compound for further research and development.
Properties
IUPAC Name |
7-phenyl-2-[3-(piperidine-1-carbonyl)piperidin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c28-21-20-19(18(15-30-20)16-8-3-1-4-9-16)24-23(25-21)27-13-7-10-17(14-27)22(29)26-11-5-2-6-12-26/h1,3-4,8-9,15,17H,2,5-7,10-14H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVMRXZZRIEHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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